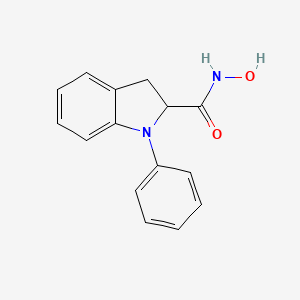
3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique trifluoromethyl group, is of particular interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions . For 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid, a typical synthetic route might include the following steps:
Starting Material: The synthesis begins with an appropriately substituted o-hydroxyacetophenone.
Cyclization: The o-hydroxyacetophenone undergoes cyclization under basic conditions to form the benzofuran ring.
Functional Group Introduction: Introduction of the amino and trifluoromethyl groups can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present on the benzofuran ring.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene Derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Other Benzofuran Derivatives: Compounds with different substituents on the benzofuran ring.
Uniqueness
3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability .
Eigenschaften
Molekularformel |
C10H6F3NO3 |
|---|---|
Molekulargewicht |
245.15 g/mol |
IUPAC-Name |
3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)4-1-2-5-6(3-4)17-8(7(5)14)9(15)16/h1-3H,14H2,(H,15,16) |
InChI-Schlüssel |
JUVFNTTZWRLCPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=C2N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)
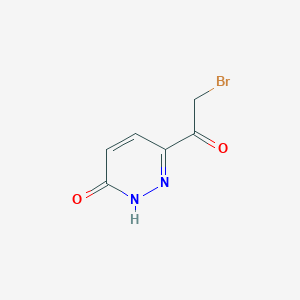
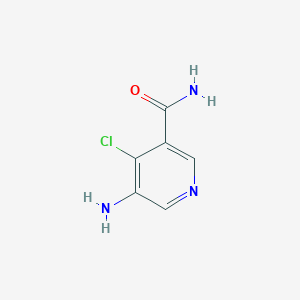
![3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055585.png)
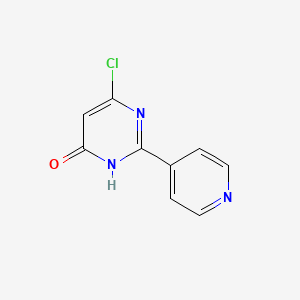
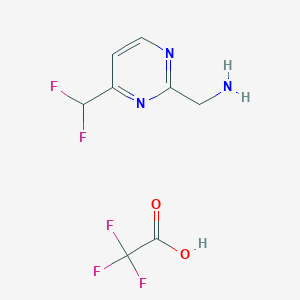

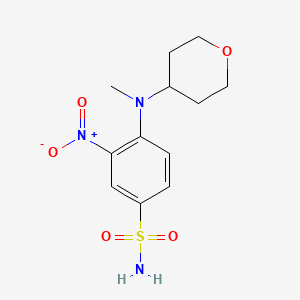
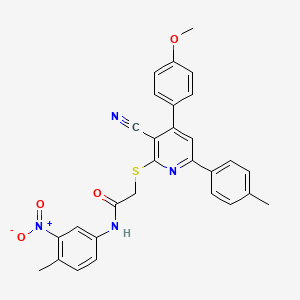
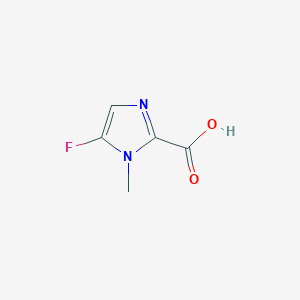

![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
